Propargyl-PEG1-SS-PEG1-acid

Overview

Description

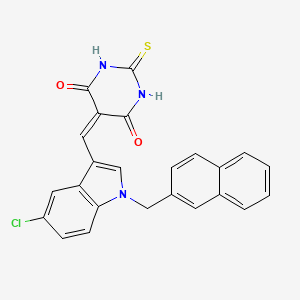

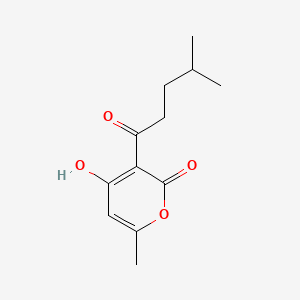

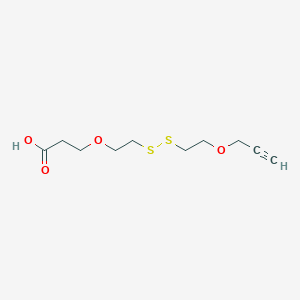

Propargyl-PEG1-SS-PEG1-acid is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular formula of Propargyl-PEG1-SS-PEG1-acid is C10H16O4S2 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Propargyl-PEG1-SS-PEG1-acid has a molecular weight of 264.35 . It is a viscous liquid with a light yellow to yellow color .Scientific Research Applications

Drug Delivery Systems

Propargyl-PEG1-SS-PEG1-acid: is utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. The PEGylation process helps to increase the solubility and stability of drugs, allowing for more efficient delivery to target sites within the body .

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the synthesis of ADCs. The linker connects cytotoxic drugs to antibodies, which target specific antigens on cancer cells. The disulfide bond in the linker is cleavable, releasing the drug upon reaching the target .

Tissue Engineering

In tissue engineering, Propargyl-PEG1-SS-PEG1-acid is used to create three-dimensional scaffolds that promote cell adhesion and growth. These scaffolds provide a structure for tissue regeneration and can be used in various regenerative medicine applications .

Protein Modification

The compound is involved in the modification of proteins to enhance their therapeutic properties. It can be used to alter protein structure, stability, and immunogenicity, which is crucial for developing biopharmaceuticals .

Polymer Micelles Formation

Propargyl-PEG1-SS-PEG1-acid: contributes to the formation of polymer micelles, which are nanoscale structures used for drug solubilization and delivery. These micelles can encapsulate hydrophobic drugs, improving their bioavailability .

Synthesis of Bioconjugates

The compound’s alkyne group participates in “click chemistry” reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing bioconjugates, which have applications in diagnostics and therapeutics .

properties

IUPAC Name |

3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S2/c1-2-4-13-6-8-15-16-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMFYMUYWYWVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG1-SS-PEG1-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)